An In-Depth Technical Guide to Fmoc-α-Me-Phg-OH: Structure, Properties, and Application in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-α-Me-Phg-OH: Structure, Properties, and Application in Peptide Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-Fmoc-α-methyl-L-phenylglycine (Fmoc-α-Me-Phg-OH). We will explore its fundamental chemical properties, the profound structural implications of α-methylation in peptide design, and provide field-proven protocols for its successful incorporation into synthetic peptides.
Core Concepts: Physicochemical Profile and Structure
Fmoc-α-Me-Phg-OH is a non-proteinogenic amino acid derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). Its defining feature is the substitution of the α-hydrogen with a methyl group, creating a sterically hindered, quaternary α-carbon. This modification is not merely an incremental change but a strategic tool for modulating peptide conformation and stability.
Chemical and Physical Properties
A summary of the key physicochemical properties for (S)-Fmoc-α-methyl-phenylglycine is presented below. For context, data for its non-methylated counterpart, Fmoc-Phg-OH, is included to highlight the impact of the α-methyl group.
| Property | (S)-Fmoc-α-Me-Phg-OH | (S)-Fmoc-Phg-OH |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid[1] | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid[2] |
| Molecular Formula | C₂₄H₂₁NO₄[1] | C₂₃H₁₉NO₄[2] |
| Molecular Weight | 387.4 g/mol [1] | 373.4 g/mol [2] |
| Canonical SMILES | CC(C(=O)O)(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Appearance | Typically a white to off-white solid | White solid[3] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis[3] | Fmoc Solid-Phase Peptide Synthesis[3] |
Structural Anatomy
The structure of Fmoc-α-Me-Phg-OH is composed of three key moieties that dictate its function in peptide synthesis. The diagram below illustrates this architecture.
Caption: Key functional components of the Fmoc-α-Me-Phg-OH molecule.
The Scientific Rationale: α-Methylation as a Tool in Peptide Design
The introduction of an α-methyl group is a powerful and widely used strategy in medicinal chemistry to overcome the inherent weaknesses of natural peptides as drug candidates, namely their conformational flexibility and susceptibility to enzymatic degradation.[4]
Imposing Conformational Rigidity
In a standard polypeptide chain, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. The allowable φ/ψ angles for a given residue are visualized on a Ramachandran plot. For most L-amino acids, a wide range of conformations (e.g., α-helix, β-sheet) is accessible.
The substitution of the α-hydrogen with a bulkier methyl group introduces significant steric hindrance, which severely restricts the permissible φ and ψ torsional angles.[5] This constraint effectively locks the peptide backbone into a more defined, rigid conformation, often favoring the adoption of helical secondary structures like the 3₁₀-helix or the α-helix.[5] This pre-organization can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.
Caption: Conformational possibilities of standard vs. α-methylated amino acids.
Enhancing Proteolytic Stability
Proteases, the enzymes responsible for peptide degradation, have active sites evolved to recognize and cleave peptide bonds of natural L-amino acids. The presence of a quaternary α-carbon in residues like α-Me-Phg disrupts the required substrate geometry for many proteases. This steric shield effectively prevents the enzyme from accessing and hydrolyzing the adjacent peptide bonds, thereby significantly increasing the peptide's in vivo half-life.[4]
Synthesis and Availability
While end-users will typically purchase this reagent, understanding its synthesis provides valuable context. The most common laboratory-scale synthesis involves the N-protection of the parent amino acid, α-methyl-L-phenylglycine. A standard procedure involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an aqueous basic solution, such as 10% sodium carbonate in a dioxane/water mixture.[6] The product is then isolated by acidification, precipitation, and filtration. More complex, multi-step syntheses from precursors like L-tyrosine or via organozinc chemistry have also been developed for generating diverse substituted phenylalanines.[7]
Proven Methodologies for Application in Fmoc-SPPS
The successful incorporation of Fmoc-α-Me-Phg-OH into a peptide sequence is non-trivial due to its steric bulk. Standard coupling protocols often result in low yields or failed incorporation. The following protocol outlines a robust methodology optimized for such challenging residues.
The Challenge: Steric Hindrance at the Coupling Site
During the coupling step of SPPS, the activated carboxyl group of the incoming amino acid must be accessible to the free N-terminal amine of the resin-bound peptide. The quaternary α-carbon of Fmoc-α-Me-Phg-OH, flanked by a phenyl ring and a methyl group, creates a sterically crowded environment that severely slows down the rate of this bimolecular reaction. Consequently, standard coupling reagents like HBTU or TBTU are often insufficient to drive the reaction to completion in a reasonable timeframe.[8]
Recommended Protocol for Incorporation
This protocol assumes a standard Fmoc-SPPS workflow.[9][10] The critical modifications are in the coupling step.
Materials:
-
Peptide synthesis resin with a free N-terminal amine.
-
Fmoc-α-Me-Phg-OH.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent high-potency phosphonium/uronium salt.[8]
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
Step-by-Step Workflow:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) should be performed to confirm the presence of the free primary amine.
-
-
Critical Step: Coupling of Fmoc-α-Me-Phg-OH
-
Prepare Activation Solution (in a separate vessel):
-
Dissolve Fmoc-α-Me-Phg-OH (3-4 equivalents relative to resin loading) and HATU (3-4 eq.) in a minimal volume of DMF.
-
Add DIPEA (6-8 eq.) to the solution.
-
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes. The solution will typically change color.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, extended coupling times (overnight) or elevated temperatures (e.g., 45°C) may be necessary.[11]
-
-
Monitoring and Potential Double Coupling:
-
After the initial coupling time, take a small sample of the resin and perform a Kaiser test. If the test is positive (indicating incomplete reaction), drain the reaction solution and repeat the entire coupling step (Step 3) with a fresh solution of activated Fmoc-α-Me-Phg-OH. This is known as "double coupling."
-
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next cycle.
Caption: Recommended SPPS workflow for incorporating sterically hindered Fmoc-α-Me-Phg-OH.
Conclusion
Fmoc-α-Me-Phg-OH is a highly valuable building block for the synthesis of peptidomimetics and therapeutic peptides. Its α-methyl group provides a scientifically grounded method for introducing conformational rigidity and enhancing resistance to enzymatic breakdown.[4][5] While its incorporation via SPPS presents challenges due to steric hindrance, these can be reliably overcome by employing high-potency coupling reagents like HATU, extending reaction times, and implementing rigorous monitoring.[8] The strategic use of this and other α,α-disubstituted amino acids is a cornerstone of modern drug design, enabling the transformation of labile peptides into robust drug candidates.
References
-
ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available from: [Link]
-
Cambridge University Press. (n.d.). Conformations of amino acids and peptides. Cambridge University Press. Available from: [Link]
-
PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]
-
PubChem. (n.d.). Fmoc-alpha-Me-Phe-OH. National Center for Biotechnology Information. Available from: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe(2-F)-OH [1172127-44-4]. Aapptec. Available from: [Link]
-
PubChem. (n.d.). (S)-Fmoc-alpha-methyl-phenylglycine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). Fmoc-Phg-OH. National Center for Biotechnology Information. Available from: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-alpha-Me-Phe-OH [135944-05-7]. Aapptec. Available from: [Link]
-
ResearchGate. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PMC. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Nature. Available from: [Link]
-
ResearchGate. (n.d.). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available from: [Link]
-
ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ResearchGate. Available from: [Link]
-
Peptides. (n.d.). Green Chemistry - In situ Fmoc removal. Peptides. Available from: [Link]
Sources
- 1. (S)-Fmoc-alpha-methyl-phenylglycine | C24H21NO4 | CID 66519943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Phg-OH | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Phg-OH = 98.0 HPLC 102410-65-1 [sigmaaldrich.com]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
